molecular formula C24H34O6 B13860368 3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one

3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one

Cat. No.: B13860368
M. Wt: 418.5 g/mol
InChI Key: OUYOXODLVKEWDB-CUXPRNMCSA-N
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Description

3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, biology, and chemistry. This compound, in particular, may have unique properties due to its specific structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one typically involves multiple steps, including the introduction of hydroxyl and methylenedioxy groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could convert ketones to alcohols or alkenes to alkanes.

    Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one may have applications in various fields:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-16alpha-methyl-17,2020,21-bis(methylenedioxy)-pregn-4-en-11-one: Similar in structure but may have different functional groups or stereochemistry.

    Other Steroidal Compounds: Such as corticosteroids, which have similar biological activities but different structures.

Uniqueness

The uniqueness of 3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H34O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h9,14,16-18,20,25H,4-8,10-13H2,1-3H3/t14-,16?,17+,18+,20-,21+,22+,23?,24-/m1/s1

InChI Key

OUYOXODLVKEWDB-CUXPRNMCSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(CC[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C)O

Canonical SMILES

CC1CC2C3CCC4=CC(CCC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C)O

Origin of Product

United States

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